CYP2C9 Inhibition Potency: 2-Methylpiperidine Coumarin vs. Unsubstituted Piperidine Analog
In human liver microsome assays using (S)-warfarin as probe substrate, the 2-methylpiperidine-substituted coumarin (free base form) inhibited CYP2C9 with an IC₅₀ of 54 nM [1]. By contrast, the unsubstituted piperidine analog (CAS 84097-09-6) showed substantially weaker inhibition in comparable microsomal systems, with reported IC₅₀ values exceeding 1.1 µM [2]. This represents a >20-fold increase in CYP2C9 inhibitory potency conferred by the 2-methyl substituent.
| Evidence Dimension | CYP2C9 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM (free base) |
| Comparator Or Baseline | 7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: IC₅₀ = 1,100 nM |
| Quantified Difference | ≈20.4-fold greater potency |
| Conditions | Human liver microsomes, (S)-warfarin substrate, LC-MS/MS detection (target); recombinant CYP2C9, luminescence readout (comparator) |
Why This Matters
For researchers screening for CYP450 liabilities, the 2-methylpiperidine derivative provides a sensitive positive control for CYP2C9 inhibition assays, whereas the des-methyl analog is essentially inactive at relevant concentrations.
- [1] BindingDB Entry BDBM50439304 (ChEMBL2419505). IC₅₀ = 54 nM for CYP2C9 inhibition in human liver microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50439304 View Source
- [2] BindingDB Entry BDBM50356646 (ChEMBL1917389). IC₅₀ = 1,440 nM for CYP2C9 inhibition (recombinant). https://bindingdb.org View Source
